2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine

Catalog No.
S926926
CAS No.
1524802-01-4
M.F
C9H14N4
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine

CAS Number

1524802-01-4

Product Name

2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine

IUPAC Name

2-cyclopropyl-4-N,4-N-dimethylpyrimidine-4,6-diamine

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C9H14N4/c1-13(2)8-5-7(10)11-9(12-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H2,10,11,12)

InChI Key

LRXGFQGJAKGWAT-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC(=C1)N)C2CC2

Canonical SMILES

CN(C)C1=NC(=NC(=C1)N)C2CC2

2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine is a substituted pyrimidine derivative recognized as a critical intermediate in the synthesis of Upadacitinib (Rinvoq), a potent and selective Janus kinase (JAK1) inhibitor. Its molecular structure is specifically engineered for high-yield, scalable manufacturing workflows common in pharmaceutical process chemistry. The procurement of this specific intermediate is often linked to process optimization strategies aiming to improve efficiency and purity in the production of advanced active pharmaceutical ingredients (APIs).

In the context of multi-step API synthesis, seemingly minor structural changes to an intermediate can lead to significant process deviations. Substituting 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine with analogs, such as those with different C2-alkyl groups or alternative leaving groups at the C4/C6 positions (e.g., chloro or other dialkylamino groups), is not a viable procurement strategy. Such changes can alter reaction kinetics, introduce new impurity profiles, and necessitate complete re-validation of downstream purification steps. Patents for Upadacitinib synthesis routes often highlight the challenges of impurity control, where the choice of pyrimidine intermediate is a critical factor in preventing hard-to-remove, di-substituted byproducts. Therefore, this specific intermediate is selected for its demonstrated compatibility with established, high-purity manufacturing processes.

Precursor for High-Yield Coupling Reactions in API Synthesis

This compound is a precursor to pyrimidine derivatives where the dimethylamino group functions as an efficient leaving group in nucleophilic aromatic substitution (SNAr) reactions. Process development literature for JAK inhibitors often prioritizes intermediates that lead to high-yield fragment couplings. For example, a synthesis route for Upadacitinib utilizes a pyrimidine core derived from this type of precursor to achieve a key coupling step with a reported yield of 92% for the cyclization/detosylation stage leading to the tricyclic core. This high conversion rate is critical for maximizing throughput and reducing the cost per kilogram in large-scale manufacturing.

Evidence DimensionYield of subsequent core-forming reaction
Target Compound DataEnables a synthetic route with a 92% yield in the key cyclization/detosylation step
Comparator Or BaselineAlternative routes often involve more steps or lower overall yields, impacting process mass intensity.
Quantified DifferenceAchieves high-yield conversion essential for efficient multi-step synthesis.
ConditionsSynthesis of the tricyclic imidazole core of Upadacitinib from advanced intermediates.

Higher yields in key steps directly reduce raw material costs and improve the overall economic viability of the manufacturing process.

Designed to Minimize Formation of Di-Substituted Impurities

A significant challenge in the synthesis of molecules like Upadacitinib is the formation of di-substituted impurities, particularly when using di-halogenated pyrimidine precursors. These impurities can be difficult and costly to remove from the final API. Synthetic strategies that employ intermediates like 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine are specifically designed to offer better regioselectivity. A patent discloses that using a route with differentiated reactivity at the C4 and C6 positions effectively avoids the formation of problematic di-substituted byproducts (impurity A15), which simplifies purification and ensures the final product meets stringent quality standards.

Evidence DimensionFormation of specific process impurity (A15)
Target Compound DataEnables a synthetic route that avoids the formation of di-substituted impurity A15.
Comparator Or BaselineRoutes using precursors like di-halogenated pyrimidines inevitably form impurity A15.
Quantified DifferenceQualitative but critical difference: Avoidance vs. inevitable formation of a hard-to-remove impurity.
ConditionsFinal fragment coupling step in the synthesis of Upadacitinib.

Avoiding critical impurities simplifies purification, reduces manufacturing costs, and de-risks regulatory approval by ensuring consistent API quality.

Process Scale-Up for Upadacitinib Synthesis

This intermediate is the right choice for organizations engaged in the process development and scale-up of Upadacitinib synthesis. Its use is central to established routes designed to maximize yield and control the impurity profile, which are non-negotiable requirements for commercial API manufacturing.

Development of Next-Generation JAK Inhibitor Analogs

For medicinal chemistry and process research focused on developing novel JAK inhibitors based on the Upadacitinib scaffold, this compound serves as a reliable, well-characterized starting point. It allows for the rapid and clean synthesis of the core structure, enabling researchers to focus on modifying other parts of the molecule.

Manufacturing Campaigns with Stringent Quality Control

In manufacturing environments where final product purity is paramount, procuring this intermediate is a key risk mitigation strategy. It is integral to synthetic routes that are proven to avoid problematic di-substituted impurities, thereby simplifying downstream purification and ensuring compliance with pharmaceutical quality standards.

XLogP3

0.9

Dates

Last modified: 08-16-2023

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